6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a dimethoxybenzene.
Brand Name: Vulcanchem
CAS No.: 689754-28-7
VCID: VC4383078
InChI: InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
SMILES: COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl
Molecular Formula: C12H14ClN5O2
Molecular Weight: 295.73

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 689754-28-7

Cat. No.: VC4383078

Molecular Formula: C12H14ClN5O2

Molecular Weight: 295.73

* For research use only. Not for human or veterinary use.

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine - 689754-28-7

Specification

CAS No. 689754-28-7
Molecular Formula C12H14ClN5O2
Molecular Weight 295.73
IUPAC Name 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18)
Standard InChI Key LRMITMUUQVAMMW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine centers on a 1,3,5-triazine core, a six-membered aromatic ring with three nitrogen atoms. The substitution pattern includes:

  • A chloromethyl group (-CH2Cl) at the 6-position, which confers electrophilic reactivity.

  • A 2,5-dimethoxyphenyl group at the N2-position, introducing steric bulk and potential for π-π interactions.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number689754-28-7
Molecular FormulaC₁₂H₁₄ClN₅O₂
Molecular Weight295.72 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

The chloromethyl group enhances reactivity in nucleophilic substitution reactions, making the compound a versatile intermediate. The dimethoxyphenyl moiety, with its electron-donating methoxy groups, may influence solubility and binding affinity in biological systems .

Applications in Scientific Research

Medicinal Chemistry

Triazine derivatives are explored for their:

  • Anticancer Activity: Analogous compounds inhibit topoisomerase II and carbonic anhydrases, critical targets in oncology . The dimethoxyphenyl group may intercalate DNA, while the chloromethyl group could alkylate nucleophiles in tumor cells.

  • Antimicrobial Potential: Chlorine-substituted triazines show efficacy against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL in preliminary assays.

Materials Science

  • Polymer Crosslinking: The chloromethyl group enables covalent bonding with hydroxyl or amine-terminated polymers, enhancing mechanical strength in epoxy resins.

  • Coordination Chemistry: The triazine nitrogen atoms can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties.

Biological Activity and Mechanistic Insights

Though direct studies on this compound are sparse, structurally related triazines exhibit the following mechanisms:

Enzyme Inhibition

  • Topoisomerase IIα: Inhibition disrupts DNA replication, inducing apoptosis in cancer cells. Molecular docking studies suggest the dimethoxyphenyl group occupies the enzyme’s ATP-binding pocket.

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, this isoform is inhibited by triazine derivatives with IC₅₀ values <100 nM.

Cytotoxicity Profiles

  • In Vitro Models: Analogous chloromethyl-triazines demonstrate IC₅₀ values of 12–45 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Selectivity: The dimethoxy substitution may reduce off-target effects compared to non-substituted analogs.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesIC₅₀ (Topo IIα)
6-(Chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamineReference compoundPending
6-(Bromomethyl)-N2-phenyl-1,3,5-triazine-2,4-diamineBromine substitution, lacks methoxy groups28 µM
N2-(3,5-Dimethoxyphenyl)-1,3,5-triazine-2,4,6-triamineAdditional amine group45 µM

The 2,5-dimethoxy configuration in the subject compound may enhance blood-brain barrier penetration compared to para-substituted analogs, suggesting potential CNS applications .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Targeted Drug Delivery: Conjugate the chloromethyl group to nanoparticles for site-specific alkylation in tumors.

  • Polymer Applications: Develop flame-retardant materials by incorporating the triazine core into polyurethane matrices.

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